molecular formula C13H17N3 B1374142 1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine CAS No. 1354959-63-9

1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine

Cat. No. B1374142
CAS RN: 1354959-63-9
M. Wt: 215.29 g/mol
InChI Key: RBKIHBPQBBAGMX-UHFFFAOYSA-N
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Description

“1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized a compound with a similar structure to the one and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a benzyl group and a propylamine group attached to the imidazole ring.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Potential

Compounds with structural similarities to “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” have shown promising antimicrobial properties. For instance, derivatives of imidazole-containing compounds have been evaluated for their effectiveness against various microbial strains, indicating potential use in developing new antimicrobial agents .

Antihypertensive Potential

Imidazole derivatives have also been synthesized and evaluated for their antihypertensive potential. Studies involving animal models, such as rats, have demonstrated the efficacy of these compounds in managing blood pressure levels, suggesting a possible application in treating hypertension .

Quorum Sensing Inhibition

Research has indicated that benzimidazole derivatives can block quorum sensing signals, which are essential for bacterial communication and biofilm formation. This leads to a reduction in gene transcription associated with pathogenicity, presenting a novel approach to combating bacterial infections .

Catalysis

Imidazole derivatives have been used as catalysts in various chemical reactions. For example, they have facilitated the synthesis of α-aminophosphonates through eco-friendly procedures, highlighting their role in green chemistry and industrial applications .

Synthesis of Heterogeneous Catalysts

The synthesis of imidazole derivatives has been explored using heterogeneous catalysts in water. This approach emphasizes the importance of imidazole compounds in developing new catalytic processes that are more environmentally friendly and sustainable .

Chemical Synthesis

The compound “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” itself is available for purchase and is likely used as an intermediate or building block in chemical synthesis, which can lead to a wide range of applications in medicinal chemistry and drug development .

Future Directions

The future directions for “1-(1-benzyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. As antibiotic resistance becomes a major health problem, there is a need for the development of new drugs that can overcome this issue . Imidazole derivatives, due to their broad range of biological activities, could be promising candidates for this purpose .

properties

IUPAC Name

1-(1-benzylimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-12(14)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12H,2,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKIHBPQBBAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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